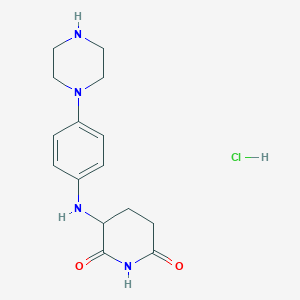
TCO-PNB Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: TCO-PNB Ester is synthesized through a reaction involving trans-cyclooctene and p-nitrophenyl carbonate. The reaction typically involves the use of organic solvents and is carried out under controlled temperature conditions to ensure the formation of the desired diastereomer .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is often supplied as a single axial (major) diastereomer, which provides easy handling and extended shelf life .
Análisis De Reacciones Químicas
Types of Reactions: TCO-PNB Ester undergoes several types of chemical reactions, including:
Substitution Reactions: The PNB ester group reacts with amines to form amide bonds.
Click Chemistry Reactions: The TCO group reacts with tetrazines in an inverse-electron-demand Diels-Alder reaction.
Common Reagents and Conditions:
Reagents: Amines, tetrazines
Conditions: Reactions are typically carried out in organic solvents at controlled temperatures.
Major Products:
Amide Bonds: Formed from the reaction of the PNB ester group with amines.
Cycloadducts: Formed from the reaction of the TCO group with tetrazines.
Aplicaciones Científicas De Investigación
Chemistry: TCO-PNB Ester is widely used in click chemistry for the modification of molecules containing amine groups .
Biology: In biological research, this compound is used for labeling proteins and antibodies due to its reactivity with amines and tetrazines .
Medicine: The compound is utilized in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .
Industry: this compound is employed in the synthesis of various chemical compounds and materials, particularly in the field of polymer chemistry .
Mecanismo De Acción
Mechanism: TCO-PNB Ester exerts its effects through its reactive groups. The PNB ester group reacts with amines to form stable amide bonds, while the TCO group undergoes a click chemistry reaction with tetrazines .
Molecular Targets and Pathways:
PNB Ester Group: Targets amine groups in molecules to form amide bonds.
TCO Group: Reacts with tetrazines to form cycloadducts.
Comparación Con Compuestos Similares
- TCO-PEG3-amine
- TCO-PEG4-amine
- TCO-NHS ester
- TCO-PEG6-acid
- TCO-PEG4-acid
Uniqueness: TCO-PNB Ester is unique due to its dual reactivity with both amines and tetrazines, making it highly versatile for various chemical and biological applications .
Propiedades
IUPAC Name |
[(1R,4Z)-cyclooct-4-en-1-yl] (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h1-2,8-11,13H,3-7H2/b2-1-/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMMADPCDJNXAH-FYDYADQUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CC[C@@H](C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(Dibenzo[b,d]furan-3-yl)aniline](/img/structure/B8268309.png)
![trisodium;[[[(2R,3S,4R,5S)-5-(2,4-dioxidopyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B8268312.png)
![9-Bromospiro[benzo[c]fluorene-7,9'-xanthene]](/img/structure/B8268320.png)
![Tetramethyl 4',4''',4''''',4'''''''-(ethene-1,1,2,2-tetrayl)tetrakis([1,1'-biphenyl]-4-carboxylate)](/img/structure/B8268321.png)




